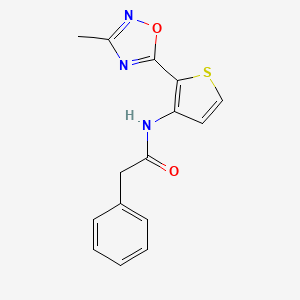
N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-phenylacetamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of oxadiazoles, including this compound, often involves intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group . This can influence the compound’s reactivity and stability.Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique
Anti-inflammatory Applications
Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit significant anti-inflammatory activities. A study highlighted the synthesis of various substituted 1,3,4-oxadiazoles, which, upon evaluation, showed a range of anti-inflammatory activities in the Carrageenan-induced edema test in rat paw. These findings suggest potential for these compounds in developing anti-inflammatory drugs (Nargund, Reddy, & Hariprasad, 1994).
Antimicrobial and Antifungal Properties
Another critical area of application for 1,3,4-oxadiazole derivatives is their antimicrobial and antifungal effects. Several studies have synthesized and tested various 1,3,4-oxadiazole compounds against a broad spectrum of bacterial and fungal species, showing significant activity. These results underscore the potential of 1,3,4-oxadiazole derivatives in addressing multidrug-resistant infections and their utility in developing new antimicrobial agents (Gul et al., 2017; Desai et al., 2014).
Anticancer Activity
The design and synthesis of 1,3,4-oxadiazole derivatives have also been directed towards evaluating their anticancer potential. Research findings indicate that these compounds exhibit considerable anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The studies suggest a promising avenue for the development of novel anticancer therapeutics based on 1,3,4-oxadiazole derivatives (Ravinaik et al., 2021).
Mécanisme D'action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity by targeting caspase 3 , a crucial enzyme involved in apoptosis or programmed cell death .
Mode of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that the compound may interact with its targets, such as caspase 3, leading to the activation of apoptosis . This results in the death of cancer cells, thereby exhibiting its anticancer activity .
Biochemical Pathways
The compound likely affects the apoptosis pathway, given that caspase 3, a key player in apoptosis, is a potential target . Activation of caspase 3 leads to a cascade of events resulting in cell death, which is beneficial in the context of cancer treatment as it leads to the elimination of cancer cells .
Result of Action
The result of the compound’s action, based on the potential target and mode of action, would be the induction of apoptosis in cancer cells . This would lead to a decrease in the number of cancer cells, thereby potentially inhibiting the growth and spread of the cancer .
Propriétés
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-15(20-18-10)14-12(7-8-21-14)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPDGQHENYBRFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


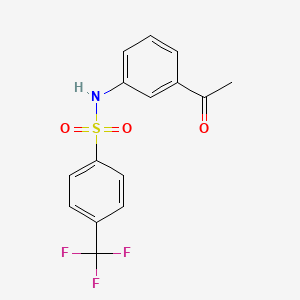
![N-(3-fluorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2401521.png)
![N''-[[3-(2,5-difluorophenyl)sulfonyl-2-oxazolidinyl]methyl]-N-[3-(1-imidazolyl)propyl]oxamide](/img/structure/B2401522.png)
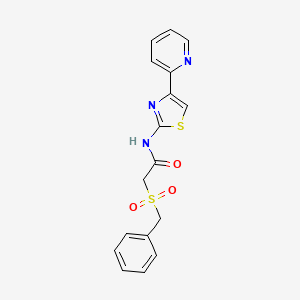
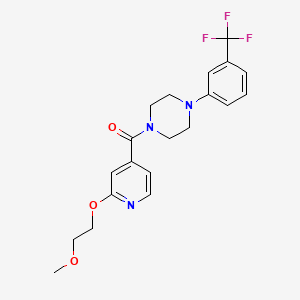
![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2401531.png)
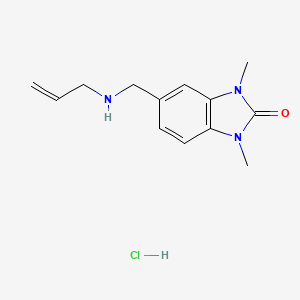
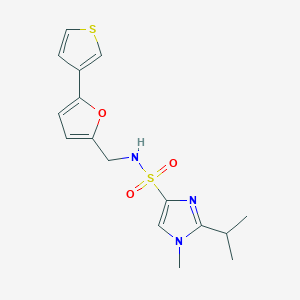
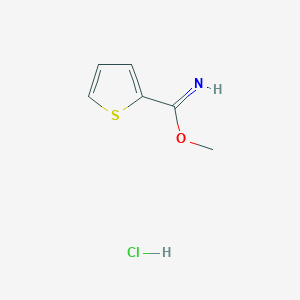
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)
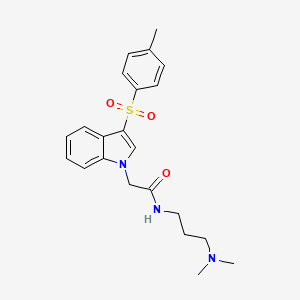
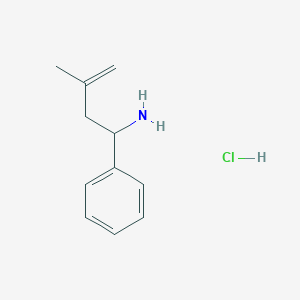
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)propanamide](/img/structure/B2401542.png)